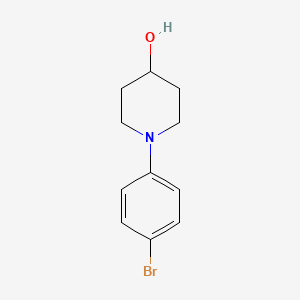

1-(4-溴苯基)哌啶-4-醇

概述

描述

1-(4-Bromophenyl)piperidin-4-ol is a compound with the CAS Number: 1226154-84-2 . It has a molecular weight of 256.14 .

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)piperidin-4-ol and its derivatives has been a subject of research for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of 1-(4-Bromophenyl)piperidin-4-ol is represented by the InChI Code: 1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, it’s worth noting that compounds with the piperidine moiety show a wide variety of biological activities .Physical And Chemical Properties Analysis

1-(4-Bromophenyl)piperidin-4-ol is a white, crystalline solid. It is soluble in organic solvents like chloroform and methanol but insoluble in water.科学研究应用

Pharmacology: Antagonistic Activities in HIV Treatment

“1-(4-Bromophenyl)piperidin-4-ol” derivatives have been explored for their potential in treating HIV due to their CCR5 antagonistic activities . The chemokine receptor CCR5 is a critical co-receptor for HIV-1 entry, and blocking this receptor can prevent infection and slow down the progression to AIDS. Novel derivatives of this compound have been synthesized and evaluated, showing promise as potential treatments for HIV-1.

Organic Synthesis: Building Blocks for Piperidine Derivatives

In organic synthesis, “1-(4-Bromophenyl)piperidin-4-ol” serves as a precursor for various piperidine derivatives . These derivatives are crucial in synthesizing a wide range of biologically active compounds. The versatility of this compound allows for the development of new synthetic routes and methodologies, contributing to the advancement of organic chemistry.

Medicinal Chemistry: Drug Design and Discovery

The piperidine moiety is a common feature in many pharmaceuticals, and “1-(4-Bromophenyl)piperidin-4-ol” is used in the design and discovery of new drugs . Its structure is key in creating compounds with potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory agents.

Analytical Chemistry: Reference Standards

“1-(4-Bromophenyl)piperidin-4-ol” can be used as a reference standard in analytical chemistry to ensure the accuracy and calibration of analytical instruments . It helps in the validation of analytical methods and the quantification of chemical compounds in various samples.

Materials Science: Functional Materials Development

This compound’s derivatives could potentially be used in the development of functional materials within materials science. While specific applications in this field require further research, the molecular structure of “1-(4-Bromophenyl)piperidin-4-ol” could contribute to the synthesis of novel materials with unique properties .

Biochemistry: Study of Biological Pathways

In biochemistry, “1-(4-Bromophenyl)piperidin-4-ol” and its derivatives can be used to study biological pathways and processes. Its interactions with various enzymes and receptors can provide insights into the mechanisms of diseases and the development of biochemical assays .

安全和危害

While the specific safety and hazards of 1-(4-Bromophenyl)piperidin-4-ol are not detailed in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

作用机制

Target of Action

The primary target of 1-(4-Bromophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(4-Bromophenyl)piperidin-4-ol interacts with the CCR5 receptor, acting as an antagonist . This means it binds to the receptor and inhibits its function. The antagonistic activity of this compound is believed to be due to the presence of a basic nitrogen atom, which anchors the ligand to the CCR5 receptor via a strong salt-bridge interaction .

Biochemical Pathways

The antagonistic action of 1-(4-Bromophenyl)piperidin-4-ol on the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, this compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound’s effectiveness as a ccr5 antagonist suggests that it has sufficient bioavailability to exert its therapeutic effects .

Result of Action

The primary result of the action of 1-(4-Bromophenyl)piperidin-4-ol is the inhibition of HIV-1 entry into cells . This is achieved by blocking the CCR5 receptor, which is essential for the virus to infect cells . As a result, the progression of the HIV-1 infection is slowed down .

属性

IUPAC Name |

1-(4-bromophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQKDUKSOJFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)piperidin-4-ol | |

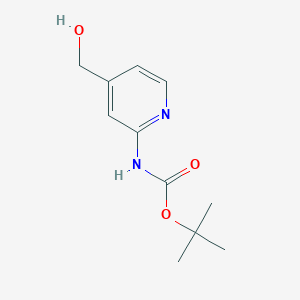

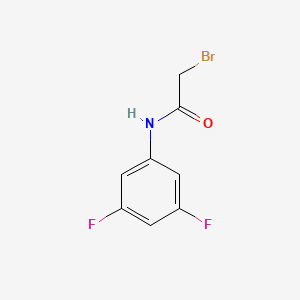

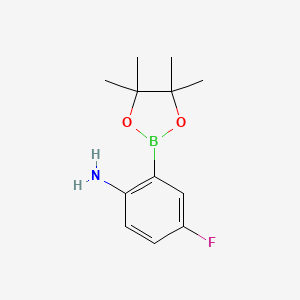

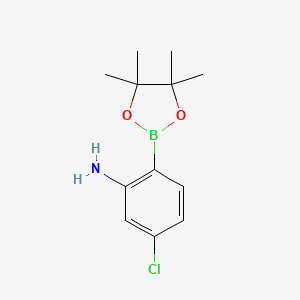

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Benzyl-2-phenyl-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B1290449.png)

![4-((tert-Butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1290471.png)